molecular formula C26H24FN3O5 B12388228 Ac-Exatecan

Ac-Exatecan

Cat. No.: B12388228
M. Wt: 477.5 g/mol
InChI Key: SRCUCWPOTBGIQM-QYBDOPJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Ac-Exatecan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Ac-Exatecan has a wide range of scientific research applications, including:

Mechanism of Action

Ac-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. The inhibition of DNA topoisomerase I leads to the accumulation of DNA breaks, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ac-Exatecan

This compound is unique due to its enhanced therapeutic indices, higher stability, and improved intratumoral pharmacodynamic response compared to other DNA topoisomerase I inhibitors. It has shown superior efficacy in overcoming resistance in various cancer models, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide

InChI

InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1

InChI Key

SRCUCWPOTBGIQM-QYBDOPJKSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Origin of Product

United States

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